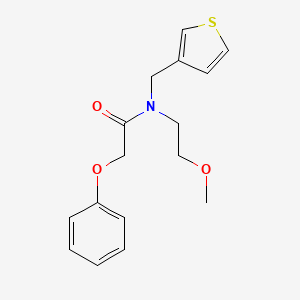
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of acetamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, modulation of neurotransmitter activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of GABA and glutamate.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has several advantages as a research tool, including its ability to modulate the activity of neurotransmitters and enzymes involved in inflammation and pain. However, there are also limitations to its use in lab experiments, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the study of its potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. While there is still much to be learned about this compound, its potential as a therapeutic agent makes it an important area of study in scientific research.
合成法
The synthesis of N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide involves the reaction of 2-phenoxy-N-(3-thienylmethyl)acetamide with methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.
科学的研究の応用
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has been studied for its potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-9-8-17(11-14-7-10-21-13-14)16(18)12-20-15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYWYRKPVFSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

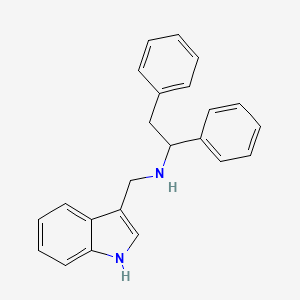
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
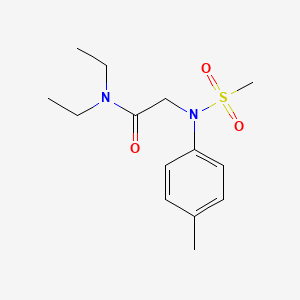
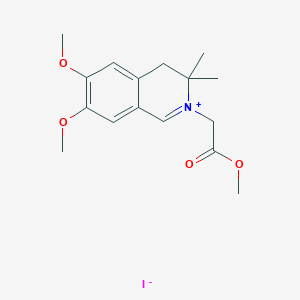
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
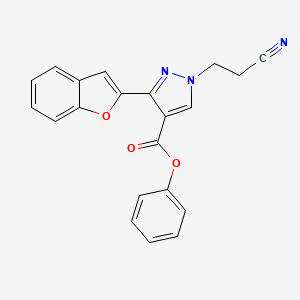

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
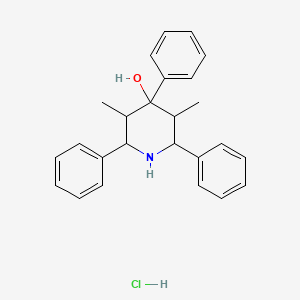
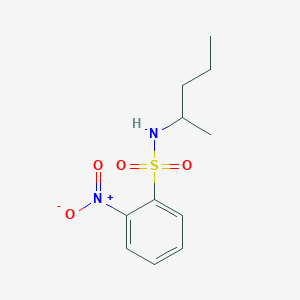
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)